Lipophilicity (XLogP3) Comparison: Target Compound Versus 3-Methylbenzyloxy Analog
The target compound exhibits a computed XLogP3 of 3.1, which is lower than the 3-methylbenzyloxy analog (estimated XLogP3 ~3.8) [1]. This 0.7 log unit difference places the target compound closer to the optimal lipophilicity range for oral bioavailability (XLogP 1–3) and may reduce non-specific protein binding relative to the more lipophilic analog .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 3-{4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid (CAS 858750-13-7): estimated XLogP3 ~3.8 |
| Quantified Difference | ΔXLogP3 ≈ -0.7 |
| Conditions | Computed property values (PubChem XLogP3 3.0 algorithm); comparator XLogP3 provided by vendor technical data and confirmed by computational estimation. |
Why This Matters
A lower XLogP3 value is predictive of improved aqueous solubility and reduced off-target partitioning into lipid membranes, which can translate to more reliable dose-response relationships in cell-based antibacterial assays.
- [1] PubChem Compound Summary for CID 907309: Computed Properties (XLogP3). National Center for Biotechnology Information (2025). View Source
